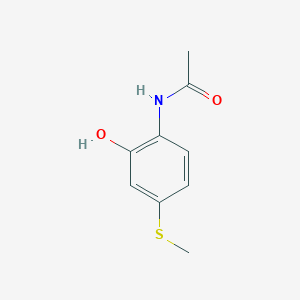
2-Hydroxy-5-methylthioacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylthioacetanilide, also known as Acetaminophen-thiosemicarbazone (ATSC), is a derivative of acetaminophen that has been shown to possess significant anti-inflammatory properties. ATSC has been studied for its potential use in treating a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other related disorders.
作用機序
The exact mechanism of action of ATSC is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators.
生化学的および生理学的効果
Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the inflammatory response.
実験室実験の利点と制限
ATSC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess significant anti-inflammatory properties. However, there are also some limitations to its use. For example, ATSC is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on ATSC. One area of focus could be on developing new formulations of ATSC that are more soluble in water, which would make it easier to work with in lab experiments. Another area of focus could be on further elucidating the mechanism of action of ATSC, which would help to better understand its anti-inflammatory properties. Additionally, research could be conducted to explore the potential use of ATSC in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
合成法
The synthesis of ATSC involves the reaction of acetaminophen with thiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain pure ATSC.
科学的研究の応用
ATSC has been extensively studied for its potential use in treating inflammatory conditions. Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs.
特性
CAS番号 |
110479-60-2 |
|---|---|
製品名 |
2-Hydroxy-5-methylthioacetanilide |
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC名 |
N-(2-hydroxy-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
InChIキー |
IKPKDLXWMIYKLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
同義語 |
2-HAA-5-ME 2-hydroxy-5-methylthioacetanilide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



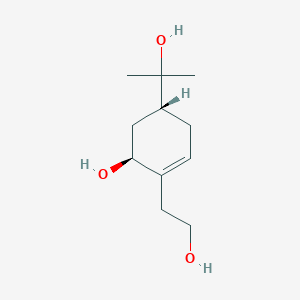
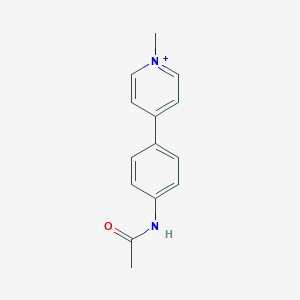

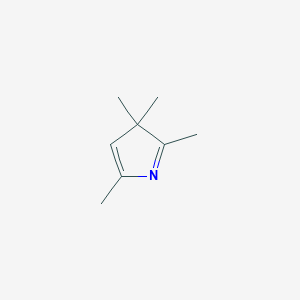
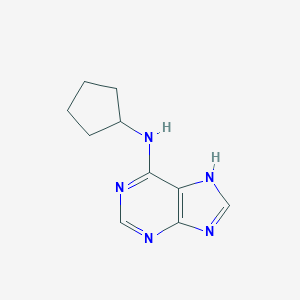
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
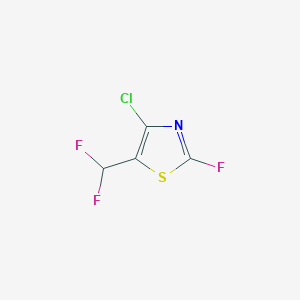
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
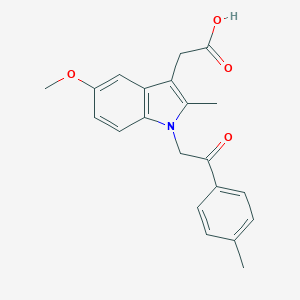
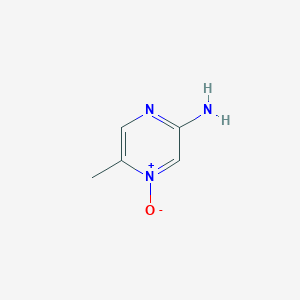
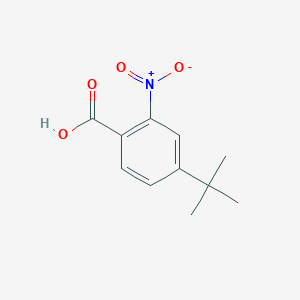
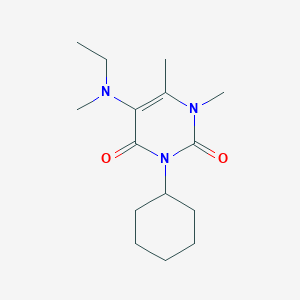
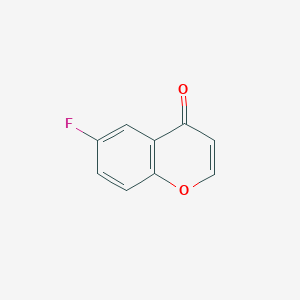
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)